Anti-Allergic Activity in Rat PCA Model: 2-(Hydroxymethyl)-4H-chromen-4-one vs. Disodium Cromoglycate (DSCG) on a Dose-Response Basis
In the rat passive cutaneous anaphylaxis (PCA) model, 2-(hydroxymethyl)-4H-1-benzopyran-4-one produced 23% inhibition of the allergic response at an intravenous dose of 0.5 mg/kg [1]. For comparison, disodium cromoglycate (DSCG), the prototypical chromone-based mast cell stabilizer, requires approximately 20 mg/kg i.v. to achieve maximal PCA inhibition [2]. This represents an approximately 40-fold lower dose for the target compound to produce measurable anti-allergic efficacy, although the magnitudes of maximal inhibition differ. The target compound was tested in a PCA protocol modified from Mota (Life Sciences, 7:465, 1963) and Ovary & Bier (Proc. Soc. Exptl. Biol. Med., 81:585, 1952).
| Evidence Dimension | Inhibition of passive cutaneous anaphylaxis (PCA) in rats @ intravenous administration |
|---|---|
| Target Compound Data | 23% inhibition @ 0.5 mg/kg i.v. |
| Comparator Or Baseline | Disodium cromoglycate (DSCG): maximal inhibition observed at ~20 mg/kg i.v.; ~50% inhibition reported at 1 mg/kg i.v. in comparable PCA protocols |
| Quantified Difference | Target compound achieves measurable anti-allergic effect (23%) at a dose approximately 40-fold lower than the dose required for maximal DSCG effect (20 mg/kg). At equivalent 1 mg/kg i.v., DSCG reportedly achieves ~50% inhibition in certain protocols. |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) screen; intravenous administration; modification of procedures by Mota (1963) and Ovary & Bier (1952) |
Why This Matters
For procurement in anti-allergic drug discovery programs, the compound offers detectable in vivo efficacy at sub-milligram-per-kilogram intravenous doses, enabling early-stage screening with minimal compound consumption relative to DSCG, which may require higher doses for robust signal.
- [1] Walser A, assignee to Hoffmann-La Roche Inc. Process for the Production of 2-Substituted Chromones. United States Patent US 4,179,447. Published December 18, 1979. View Source
- [2] Koda A, et al. Effects of N-556 on Experimental Allergy Models in Rats. Japanese Journal of Allergology. Data showing DSCG PCA inhibition at 1–20 mg/kg i.v. View Source
